![molecular formula C19H25F3N4O2 B2393327 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1285913-24-7](/img/structure/B2393327.png)

2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

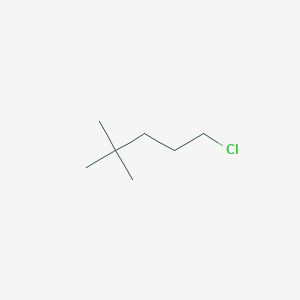

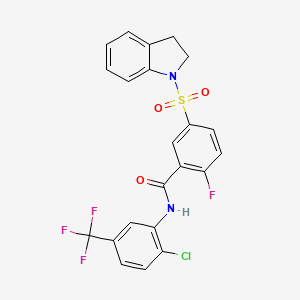

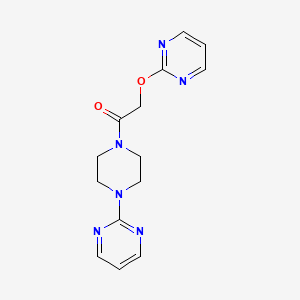

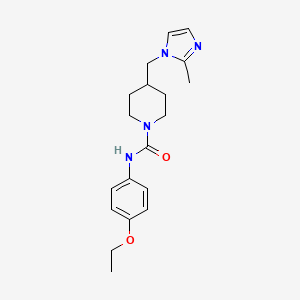

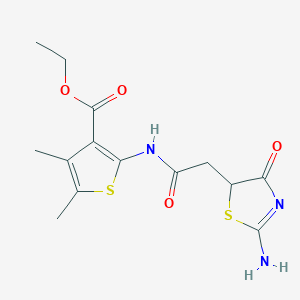

The compound contains several functional groups including a cyano group (-CN), an amide group (CONH2), and a trifluoromethyl group (CF3). These groups can have significant effects on the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be predicted based on its functional groups and their positions. This compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. For example, the cyano group is reactive and can undergo addition and substitution reactions. The amide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish, Atia, and Farag (2014) explores the synthesis of a variety of heterocycles incorporating the sulfamoyl moiety, utilizing cyanoacetamide derivatives for their in vitro antibacterial and antifungal activities. This research demonstrates the versatility of cyanoacetamide compounds in synthesizing heterocycles with promising antimicrobial properties (Darwish, Atia, & Farag, 2014).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) describe the radiosynthesis of chloroacetanilide and dichloroacetamide derivatives for high-specific-activity studies on their metabolism and mode of action. This illustrates the use of acetamide derivatives in studying the environmental fate and biochemical pathways of herbicides (Latli & Casida, 1995).

Chemical Synthesis and Biological Activities

Su et al. (1988) report on the chemical synthesis and biological activities of 5-deazaaminopterin analogues with acetamide components, showing the chemical versatility of acetamide derivatives in creating compounds with potential therapeutic effects (Su et al., 1988).

Versatile Aminoacetamide Electrophore Reagent

Lu and Giese (2000) developed AMACE1, a versatile aminoacetamide electrophore reagent, demonstrating the utility of acetamide derivatives in analytical chemistry for the trace organic analysis of oxidative sugar damage to DNA (Lu & Giese, 2000).

Synthesis and Antimicrobial Activity of Schiff Bases

Arora, Saravanan, Mohan, and Bhattacharjee (2012) explored the synthesis and antimicrobial activity of Schiff bases from 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, highlighting the application of acetamide derivatives in developing new antimicrobial agents (Arora et al., 2012).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O2/c1-5-26(11-17(28)25-18(4,12-23)13(2)3)10-16(27)24-15-9-7-6-8-14(15)19(20,21)22/h6-9,13H,5,10-11H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKUYKHRXUYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)CC(=O)NC(C)(C#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)

![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)

![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)